Boc-6-bromo-DL-tryptophan
Description
Significance of Non-Canonical Amino Acids in Medicinal Chemistry and Chemical Biology
The 20 canonical amino acids are the fundamental building blocks of proteins, governing a vast array of biological processes. nih.gov However, the exploration of non-canonical amino acids (ncAAs), which are not naturally encoded in the genetic code of most organisms, has significantly expanded the toolbox for scientists. thedailyscientist.orgacs.org These unique amino acids can be found in some natural organisms like plants and bacteria or can be synthesized chemically. thedailyscientist.org
In medicinal chemistry, the incorporation of ncAAs into peptides and other molecules is a key strategy for developing designer peptides with improved drug-like properties. nih.govacs.org By introducing ncAAs, chemists can enhance characteristics such as metabolic stability, solubility, and bioavailability. nih.gov The distinct side chains and backbones of ncAAs contribute to expanding the chemical diversity of proteins, which can lead to enhanced activity and the creation of novel protein structures and functions. thedailyscientist.org This expansion of the genetic code has proven effective in the pharmaceutical industry, influencing drug discovery and biopharmaceutical manufacturing. thedailyscientist.org The use of ncAAs can confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and tools for studying enzyme specificity. nih.gov
The field of chemical biology also heavily relies on ncAAs. Techniques like genetic code expansion allow for the site-specific incorporation of ncAAs into proteins, enabling the study of protein structure and function with unprecedented precision. nih.gov This involves using engineered tRNA molecules and ribosomes to insert an ncAA at a specific position in a protein's sequence. thedailyscientist.org This methodology provides powerful tools for molecular and in vivo studies of enzyme kinetics and molecular interactions. nih.gov
Overview of Halogenated Tryptophan Derivatives as Advanced Building Blocks
Among the various classes of ncAAs, halogenated derivatives, particularly of aromatic amino acids like tryptophan, have garnered significant interest. mdpi.com The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the tryptophan indole (B1671886) ring can dramatically alter the molecule's physicochemical properties. technologypublisher.com This modification can significantly improve the efficacy, selectivity, and metabolic stability of compounds, making them valuable for the development of advanced drugs and specialized materials. technologypublisher.com
Halogenation is a post-translational modification observed in nature, and tryptophan halogenases are enzymes that catalyze regiospecific halogenation, playing a crucial role in the biosynthesis of halogenated indole alkaloids. nih.gov These natural products often exhibit significant biological activities. nih.gov The presence of brominated tryptophans in natural peptides has spurred considerable interest in their synthesis and application. mdpi.com
Researchers have developed both chemical and biosynthetic methods to produce a diverse array of halogenated tryptophan derivatives. mdpi.comtechnologypublisher.com Biosynthetic approaches, using engineered enzymes and microorganisms, offer a sustainable and highly specific alternative to traditional chemical synthesis, which can involve harsh conditions and toxic reagents. nih.govtechnologypublisher.com For instance, engineered E. coli systems can produce various halogenated tryptophans from simple starting materials like glucose. technologypublisher.com These halogenated tryptophans serve as advanced building blocks in peptide synthesis and for creating novel bioactive molecules. mdpi.comalfa-chemistry.com The combination of enzymatic halogenation with other chemical reactions, like transition metal-catalyzed cross-coupling, further expands the possibilities for modifying peptides and proteins. researchgate.net
Contextualization of Boc-6-bromo-DL-tryptophan within Amino Acid Research
This compound is a synthetically derived, modified amino acid that holds a specific place within the broader field of amino acid research. ontosight.ai Its structure consists of the tryptophan scaffold with two key modifications: a bromine atom attached to the 6th position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. ontosight.aiorganic-chemistry.org
The "6-bromo" component signifies that it is a halogenated tryptophan derivative. As discussed, halogenation can confer unique properties. Specifically, 6-bromotryptophan has been identified as an endogenous metabolite in human circulation, derived from dietary tryptophan, and has been associated with certain physiological processes. onderzoekmetmensen.nl Lower serum levels of 6-bromotryptophan, for instance, have been identified as a potential risk factor for the progression of chronic kidney disease. nih.gov The presence of the bromine atom at a specific position makes it a valuable tool for structure-activity relationship studies and for the development of new therapeutic agents. ontosight.ainih.gov
The "Boc" prefix refers to the tert-butyloxycarbonyl protecting group. organic-chemistry.org In chemical synthesis, particularly in peptide synthesis, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The Boc group is a widely used protecting group for the amine function of amino acids because it is stable under many reaction conditions but can be easily removed under specific acidic conditions. organic-chemistry.org Therefore, this compound is designed as a ready-to-use building block for the controlled, stepwise synthesis of peptides or other complex molecules that incorporate the 6-bromotryptophan residue. google.comnih.gov
The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid. While proteins in most organisms are composed exclusively of L-amino acids, the inclusion of D-amino acids can be a strategic choice in drug design to increase peptide stability against enzymatic degradation. nih.gov The synthesis of specific enantiomers, such as 6-bromo-D-tryptophan, has been achieved through methods like enzymatic resolution. researchgate.netsunderland.ac.uk
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | (2R,S)-2-(tert-butoxycarbonylamino)-3-(6-bromo-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₆H₁₉BrN₂O₄ |
| Molecular Weight | 383.24 g/mol |
| CAS Number | Not explicitly found for the Boc-DL form, 33599-61-0 for 6-Bromo-DL-tryptophan |
| Appearance | White to off-white solid |
Data sourced from available chemical supplier information and databases. sigmaaldrich.comscbt.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Chiral Resolution Techniques
Enantiomeric Purity in Tryptophan Analogue Synthesis
The synthesis of tryptophan analogues, including halogenated derivatives like 6-bromo-tryptophan, requires stringent control over stereochemistry. The biological activity of such compounds is typically restricted to one enantiomer. For instance, in the development of therapeutic agents, one enantiomer may exhibit the desired pharmacological effect while the other could be inactive or even produce adverse effects. Therefore, achieving high enantiomeric purity is a critical objective in the synthetic process.
Enantiospecific synthesis routes are often designed to produce a single desired enantiomer with high purity. For example, synthetic routes for α-(fluoromethyl)tryptophan analogues have been developed to yield both (S) and (R) enantiomers with greater than 97% enantiomeric purity. nih.gov Similarly, the optical purity of synthesized 6-chloro-l-tryptophan (B15053) has been determined to be greater than 99.0% using high-performance liquid chromatography (HPLC). nih.gov These examples underscore the importance and feasibility of producing tryptophan analogues with a high degree of enantiomeric excess, which is crucial for their application in medicinal chemistry and as tools for chemical biology. acs.org Chemical synthesis strategies for enantiomerically pure (S)-tryptophan analogues often utilize chiral auxiliaries to guide the stereochemical outcome of the reaction. rsc.orgrsc.org
Chromatographic Enantioseparation Methods
Chromatography is a powerful and widely used tool for the separation of enantiomers (enantioseparation) of racemic mixtures of tryptophan and its derivatives. Both capillary electrophoresis and high-performance liquid chromatography are employed for this purpose, utilizing chiral selectors that interact differentially with the D- and L-enantiomers.
Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins, Glycopeptides)
Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample and reagent consumption. researchgate.net Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte.
Cyclodextrins (CDs) are common chiral selectors for amino acids. These cyclic oligosaccharides have a chiral cavity into which an analyte can be included. The differential stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer allows for their separation. For tryptophan, α-cyclodextrin has been shown to provide baseline separation of its enantiomers, whereas the larger β- and γ-cyclodextrins were less effective due to their larger cavity size. researchgate.netnih.gov The separation can be optimized by adjusting parameters such as buffer pH and cyclodextrin concentration. researchgate.netnih.gov
Glycopeptides and Proteins such as vancomycin (B549263), teicoplanin, and serum albumins can also be used as chiral selectors. nih.govnih.gov Bovine serum albumin (BSA) and canine serum albumin (CSA) have been successfully applied in CE for the enantioseparation of various tryptophan derivatives. nih.gov The stereoselectivity was found to be dependent on the specific albumin species and the functional groups present on the tryptophan derivative. nih.gov
| Chiral Selector | Analyte(s) | Key Finding | Reference |
|---|---|---|---|
| α-Cyclodextrin | D,L-Tryptophan | Achieved baseline separation (Rs = 2.75), while β- and γ-CD were ineffective. | researchgate.netnih.gov |
| β-Cyclodextrin & Chiral Ionic Liquid | DL-Tryptophan, DL-Phenylalanine | A mixture of selectors achieved good separation in under 6 minutes. | nih.gov |
| Bovine Serum Albumin (BSA) & Canine Serum Albumin (CSA) | Tryptophan derivatives | Both proteins acted as effective chiral selectors, with stereoselectivity dependent on the albumin species and analyte structure. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative-scale chiral separations. The method typically relies on a chiral stationary phase (CSP) that contains a covalently bonded chiral selector.
Macrocyclic Glycopeptide-Based CSPs , such as those based on teicoplanin and vancomycin, are effective for resolving fluorinated tryptophan analogs under reversed-phase conditions. nih.gov The enantioseparation of D,L-tryptophan has been achieved using vancomycin as a chiral mobile phase additive, with resolution improving as the selector concentration increases. nih.gov
Cinchona Alkaloid-Based Zwitterionic CSPs have demonstrated high efficiency in separating monosubstituted tryptophan derivatives, including 6-chlorotryptophan, without the need for prior derivatization. nih.gov This method allowed for the successful evaluation of the optical purity of the synthesized amino acid. nih.gov
Chiral Crown Ether-Bonded Phases are also utilized for the direct enantioseparation of β-substituted tryptophan analogues. mst.edu Alternatively, indirect methods involve pre-column derivatization of the analyte with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column. mst.edu
| Chiral Stationary Phase (CSP) / Method | Analyte | Mobile Phase Example | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Cinchona alkaloid-based zwitterionic CSP | 6-chloro-DL-tryptophan | Methanol/H₂O (98/2) with formic acid and diethylamine | > 1.25 | Complete separation | nih.gov |
| Vancomycin (as mobile phase additive) | D,L-Tryptophan | pH 6.0 phosphate (B84403) buffer / 2-propanol | Not specified | 3.98 | nih.gov |
| Teicoplanin-based CSP | Fluorinated Tryptophans | Reversed-phase conditions | Not specified | Baseline separation within 6 min | nih.gov |
| Indirect Method (FDAA derivatization) | β-methyltryptophan stereoisomers | 0.1% TFA:MeOH = 40:60 | Not specified | Baseline separation | mst.edu |
Mechanisms of Chiral Recognition (e.g., Hydrogen Bonding, π-π Interactions)
Chiral recognition is the process by which a chiral selector interacts differently with two enantiomers, leading to their separation. This discrimination is based on the formation of transient diastereomeric complexes with different stabilities. For separation to occur, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required (the three-point interaction model). researchgate.net
The interactions responsible for chiral recognition are varied and can include:
Hydrogen Bonding: The amino and carboxyl groups of tryptophan derivatives are prime sites for hydrogen bonding with complementary sites on the chiral selector.
π-π Interactions: The indole (B1671886) ring of tryptophan is electron-rich and can engage in π-π stacking interactions with aromatic moieties on the selector, such as the phenyl groups in some polysaccharide-based CSPs. researchgate.netnih.gov
Ionic or Electrostatic Interactions: The charged amino and carboxyl groups can interact with oppositely charged sites on the selector. This is particularly relevant for zwitterionic CSPs and separations involving pH control. nih.govnih.gov
Inclusion Complexation: As seen with cyclodextrins, one enantiomer may fit more snugly or favorably into the chiral cavity of the selector than the other. bme.hu
Dipole-Dipole Interactions: The polar groups on both the analyte and selector can interact through dipole-dipole forces. rsc.org
Enzymatic Optical Resolution for DL-Tryptophan Derivatives
Enzymatic resolution is a highly selective method for obtaining enantiomerically pure amino acids. This technique leverages the stereospecificity of enzymes, which typically catalyze a reaction for only one enantiomer in a racemic mixture.
One common approach involves the use of an L-aminoacylase. In this method, a racemic mixture of a tryptophan derivative (e.g., 6-chloro-DL-tryptophan) is first N-acetylated. nih.gov The resulting N-acetyl-DL-amino acid is then treated with L-aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-amino acid, while leaving the N-acetyl-D-amino acid unchanged. rsc.org The resulting mixture of the free L-amino acid and the acetylated D-amino acid can then be easily separated due to their different chemical properties.
Another powerful enzymatic approach utilizes the enzyme tryptophan synthase (TrpS), or its engineered variants (TrpB). acs.org This enzyme can synthesize enantiopure tryptophan analogues directly from serine and the corresponding indole analogue (e.g., 6-bromoindole). This biocatalytic method avoids the need for resolving a racemic mixture and directly produces the desired L-enantiomer. acs.org
Derivatization and Advanced Functionalization of Boc 6 Bromo Dl Tryptophan
Cross-Coupling Reactions for Further Indole (B1671886) Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their application to modified amino acids like Boc-6-bromo-DL-tryptophan allows for the introduction of diverse substituents onto the indole core. This approach is fundamental to creating a wide array of functionalized tryptophan derivatives for various scientific applications.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation and vinylation of halogenated tryptophan derivatives. This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with a halide, catalyzed by a palladium complex. For substrates such as Nα-Boc-protected bromotryptophans, this reaction provides a pathway to synthesize novel tryptophan analogues with extended aromatic systems or other functional moieties.
Research has demonstrated that ligand-free, solvent-stabilized palladium nanoparticles (Pd-NPs) are highly efficient catalysts for this transformation. nih.gov These catalysts have shown excellent performance in the Suzuki-Miyaura coupling of Nα-Boc‐l‐7‐bromotryptophan with various boronic acids under mild, aqueous, and aerobic conditions. nih.gov The Nα-Boc protecting group is particularly effective, with studies showing that Nα-Boc-protected bromotryptophan generally reaches near-full conversion in less than two hours when reacted with a range of phenylboronic acids. nih.gov This efficiency highlights the utility of the Suzuki-Miyaura reaction as a robust method for the late-stage functionalization of the tryptophan indole ring.
| Boronic Acid | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 2 | 98 | 76 |
| 4-Methylphenylboronic acid | 2 | 99 | 75 |
| 4-Methoxyphenylboronic acid | 2 | 99 | 72 |
| 4-Carboxyphenylboronic acid | 2 | 86 | 65 |
| 3-Thienylboronic acid | 2 | 99 | 70 |
A significant advantage of modern cross-coupling methodologies is their increasing compatibility with biological systems. The development of catalysts that function under mild, aqueous conditions is crucial for the modification of sensitive biomolecules like peptides and proteins. The Suzuki-Miyaura reaction, particularly when catalyzed by palladium nanoparticles, has been shown to proceed efficiently under biocompatible conditions, such as at ambient or physiological temperatures (e.g., 37-40 °C) and in aqueous media. nih.govresearchgate.net
These mild conditions are essential for applications like solid-phase peptide synthesis (SPPS) or the post-translational modification of proteins, where harsh reaction environments could lead to denaturation or degradation of the substrate. nih.govresearchgate.net The use of ligand-free Pd-nanoparticles is particularly noteworthy as it avoids potentially toxic phosphine ligands often used in traditional cross-coupling catalysis. nih.gov The compatibility with aerobic conditions further simplifies the experimental setup, making these reactions more amenable to biological laboratories. nih.gov This robust compatibility underscores the potential of using this compound as a building block for creating complex, functionalized peptides and proteins for chemical biology and therapeutic development.
Bioconjugation Strategies Utilizing Tryptophan Derivatives
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein. Tryptophan's low natural abundance (~1%) makes it an attractive target for site-selective modification, as this rarity allows for the precise installation of probes or therapeutic agents onto a protein scaffold. Halogenated tryptophans, which can be incorporated into proteins, serve as versatile handles for subsequent chemical derivatization.
The indole side chain of tryptophan offers a unique chemical reactivity that can be exploited for site-selective modification of proteins. Strategies have been developed that target tryptophan residues for C-H activation or other transformations, enabling the covalent attachment of labels, drugs, or other molecules. The presence of a bromine atom, as in 6-bromotryptophan, provides a specific site for bio-orthogonal reactions, such as palladium-catalyzed cross-couplings, which can be performed on fully folded proteins under physiological conditions. researchgate.net This combination of enzymatic incorporation of a halogenated tryptophan followed by a metal-catalyzed cross-coupling reaction represents a powerful chemogenetic approach for creating precisely modified proteins. researchgate.net
Redox-based methods offer an alternative strategy for the selective functionalization of tryptophan residues. These approaches are inspired by oxidative cyclization reactions found in indole alkaloid biosynthetic pathways. Reagents such as oxaziridines can be used to achieve highly specific and efficient tryptophan labeling. This method operates through a redox mechanism, selectively targeting the electron-rich indole ring of tryptophan. The reaction is often rapid and can proceed under biocompatible conditions, making it suitable for modifying complex proteins. While not directly utilizing the bromo-substituent, this strategy is a key part of the toolbox for tryptophan modification and can be applied to tryptophan-containing peptides and proteins where the 6-position is not the intended site of modification.
| Reagent Class | Example Reagent | Mechanism | Key Features |
|---|---|---|---|
| Oxaziridines | N-Sulfonyloxaziridines | Oxidative Cyclization | High efficiency and specificity; mimics biosynthetic pathways. |
| Photochemical Reagents | N-carbamoylpyridinium salts | Photoinduced Electron Transfer (PET) | Operates in aqueous conditions; UV-B light mediated. |
| Electrochemical Reagents | keto-ABNO / 4-oxo-TEMPO | Electrochemical Oxidation | Clean reaction with suppressed side reactions; operates in neutral aqueous media. |
Functionalized tryptophan analogues are exceptionally valuable as building blocks for chemical probes used in chemical biology and medicinal chemistry. acs.org A chemical probe is a small molecule used to study and manipulate a biological system. By functionalizing this compound via methods like the Suzuki-Miyaura coupling, moieties such as fluorophores, biotin tags, or photoreactive groups can be attached to the indole ring.
For example, tryptophan derivatives functionalized with terminal alkynes can be incorporated into proteins and subsequently labeled with fluorescent reporters via "click chemistry". nih.govresearchgate.net This allows for the tracking and imaging of protein synthesis and localization within living cells. nih.govresearchgate.net Similarly, redox-active tryptophan analogues, such as fluorinated 5-hydroxytryptophans, have been synthesized and used as probes to study biological electron transfer processes. rsc.org The versatility of the bromo-substituent on the tryptophan core allows for the synthesis of a diverse range of such probes, enabling detailed investigations into protein function, signal transduction, and other fundamental biological processes. acs.org
Applications in Chemical Biology and Drug Discovery Research
Utility as Building Blocks in Peptide and Protein Synthesis
Boc-6-bromo-DL-tryptophan serves as a crucial building block in the synthesis of novel peptides and proteins, offering a strategic tool for modulating their structure and function. The incorporation of this halogenated amino acid can significantly influence the conformational properties of peptides, owing to the steric bulk and electronic effects of the bromine atom. This modification can enhance the stability of peptides against enzymatic degradation, a critical aspect in the development of peptide-based therapeutics.
The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group of 6-bromo-DL-tryptophan is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during the coupling of amino acids. The presence of the bromine atom on the indole (B1671886) ring of tryptophan also provides a reactive handle for further chemical modifications, enabling the introduction of fluorescent probes, cross-linking agents, or other functional groups to study peptide-protein interactions and cellular localization.
Investigation of Biological Activities and Mechanisms of Action
The unique chemical properties of this compound and its derivatives have prompted investigations into their biological activities and underlying mechanisms of action. The introduction of a bromine atom into the tryptophan scaffold can dramatically alter its biological profile compared to the parent amino acid.
Impact on Cell Signaling Pathways
While direct studies on this compound's impact on cell signaling are limited, research on related brominated tryptophan derivatives suggests potential interactions with key signaling cascades. Halogenated tryptophans can act as antagonists or modulators of receptors that are typically activated by tryptophan-derived signaling molecules, such as serotonin (B10506). The altered electronic properties of the brominated indole ring can affect binding affinities and downstream signaling events.
Interactions with Neurotransmitter Functions
Given that tryptophan is the metabolic precursor to the neurotransmitter serotonin, there is significant interest in how halogenated analogs like 6-bromo-tryptophan might influence neurotransmitter systems. While specific data on the DL-form is scarce, related brominated tryptophan compounds have been investigated for their potential to modulate serotonin synthesis and signaling. These effects could be mediated through the inhibition of enzymes involved in the serotonin pathway or through direct interaction with serotonin receptors.
Disruption of Essential Metabolic Pathways (e.g., Transamination)
The structural similarity of 6-bromo-tryptophan to natural tryptophan suggests that it could interfere with essential metabolic pathways where tryptophan is a substrate. One such pathway is transamination, a key step in amino acid metabolism. By acting as a competitive inhibitor of transaminases, 6-bromo-tryptophan could potentially disrupt cellular amino acid homeostasis. Further research is needed to fully elucidate the specific effects of this compound on these pathways.
Development of Novel Therapeutic Agents
The unique properties of this compound make it an attractive starting material for the development of novel therapeutic agents. The incorporation of this building block into peptide-based drug candidates can enhance their metabolic stability and cell permeability. Furthermore, the bromine atom can serve as a site for further chemical diversification, allowing for the generation of libraries of compounds with a range of biological activities.
The potential for 6-bromo-tryptophan-containing molecules to modulate cell signaling and metabolic pathways opens up possibilities for their application in various disease contexts, including oncology, neurodegenerative disorders, and infectious diseases. The development of synthetic methodologies utilizing this compound is a key step towards realizing the therapeutic potential of this class of compounds.
Design of Antimicrobial Peptides and Peptidomimetics
The incorporation of unnatural amino acids into antimicrobial peptides (AMPs) is a well-established strategy to enhance their potency, stability, and selectivity. Tryptophan residues are known to be highly active in membranes and are common in many natural AMPs. nih.gov The introduction of a halogen, such as bromine, onto the tryptophan indole ring can further modulate the peptide's properties.
This compound serves as a key reagent for incorporating 6-bromotryptophan into peptide sequences during solid-phase or solution-phase synthesis. This modification can significantly influence the peptide's biological activity. Halogenation can alter the hydrophobicity and electronic properties of the tryptophan side chain, potentially leading to stronger interactions with bacterial membranes, which is often the primary target of AMPs. acs.orgnih.gov
Research has demonstrated that the precise position of the bromine atom is critical for activity. For example, in studies involving the lantibiotic nisin, variants labeled with 5-bromotryptophan (5BrTrp) and 6-bromotryptophan (6BrTrp) exhibited different activity profiles against various pathogens. nih.gov While the 5BrTrp variant showed improved activity against two human pathogens, the 6BrTrp variant led to a decrease in activity against several bacterial strains. acs.orgnih.gov This highlights the subtlety of structure-activity relationships in peptide design. The ability to specifically place a bromine atom at the 6-position, facilitated by precursors like this compound, is therefore essential for systematically exploring these effects and optimizing peptide efficacy. nih.govacs.org
Table 1: Impact of Bromotryptophan Incorporation on Nisin Variant Activity An interactive data table summarizing the relative antimicrobial activity of nisin variants.
| Nisin Variant | Target Pathogen | Relative Activity Change | Reference |
|---|---|---|---|
| Nisin (I1W) + 5BrTrp | S. aureus LMG15975 (MRSA) | 2-fold improvement | acs.org |
| Nisin (I1W) + 5BrTrp | B. cereus CH-85 | 2-fold improvement | acs.org |
| Nisin (I1W) + 6BrTrp | L. lactis | 2-fold decrease | acs.org |
| Nisin (I1W) + 6BrTrp | S. aureus | 2-fold decrease | acs.org |
Exploration as Boron Delivery Agents (e.g., for BNCT)
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) in tumor cells. nih.gov When irradiated with neutrons, the ¹⁰B atoms capture them and release high-energy particles that kill the host cell and its immediate neighbors. nih.gov A major challenge in BNCT is the development of effective boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios. nih.govmdpi.com
Amino acid transporters, which are often overexpressed in cancer cells, present a promising route for delivering boron. mdpi.com Tryptophan derivatives have been investigated for this purpose. nih.govmdpi.com this compound is a valuable precursor for synthesizing 6-boronotryptophan derivatives. The bromine atom can be replaced with a boron-containing moiety, such as a boronic acid or a boronate ester, through reactions like palladium-catalyzed borylation or boronodehalogenation. acs.org
Studies have assessed 5- and 6-boronated tryptophans for their accumulation in cancer cell lines. nih.govacs.org Research on Boc-protected boronopinacol tryptophan derivatives showed that these compounds could achieve significant boron accumulation in brain tumor cells, in some cases reaching concentrations far exceeding that of the clinically used agent, boronophenylalanine (BPA). nih.govacs.org For instance, the tri-Boc protected 6-boronopinacol tryptophan derivative (TB-6-BT) showed a boron-10 concentration of 300 ppm in tumor cells with a high tumor-to-normal cell ratio. nih.govacs.org These findings underscore the potential of using halogenated tryptophan precursors like this compound to develop next-generation boron delivery agents for BNCT. nih.govnih.gov
Table 2: Boron Accumulation in Tumor Cells by Tryptophan Derivatives An interactive data table comparing the boron accumulation of different tryptophan-based delivery agents.
| Compound | Cell Line | Boron-10 Concentration (ppm) | Incubation Time | Tumor/Normal Ratio (T/N) | Reference |
|---|---|---|---|---|---|
| TB-6-BT | U87-MG / LN229 | 300 ppm | 4 h | 5.19–5.25 | nih.govacs.org |
| TB-5-BT | U87-MG | 300 ppm | 2 h | - | nih.govacs.org |
| TB-5-BT | LN229 | - | 1 h | >9.66 | nih.govacs.org |
Role in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov this compound is an important tool in SAR studies because it allows for the precise and systematic modification of a lead compound. chemimpex.com By incorporating a 6-bromotryptophan residue, researchers can probe the effects of introducing a bulky, electron-withdrawing group at a specific position on the indole ring.
This modification can influence a molecule's activity through several mechanisms:
Steric Effects: The bromine atom can alter the conformation of the molecule or its binding pose within a biological target, such as an enzyme's active site or a receptor's binding pocket.
Electronic Effects: The electron-withdrawing nature of bromine can change the electronic distribution of the indole ring, affecting hydrogen bonding capabilities and π-π stacking interactions.
Hydrophobicity: Halogenation increases the lipophilicity of the side chain, which can affect membrane permeability and interactions with hydrophobic pockets in target proteins.
As seen in the design of antimicrobial peptides, moving the bromine from the 6-position to the 5-position resulted in a dramatic shift in activity, demonstrating the high spatial sensitivity of the peptide's target interaction. acs.orgnih.gov Similarly, in the development of small-molecule inhibitors, such as tryptophan-based butyrylcholinesterase inhibitors, the systematic modification of the tryptophan scaffold is crucial for optimizing potency and selectivity. nih.gov The use of specific building blocks like this compound enables a methodical approach to SAR, providing clear insights that guide the design of more effective therapeutic agents. chemimpex.comresearchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry for Structural Elucidation and Modification Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of Boc-6-bromo-DL-tryptophan-containing molecules, offering unparalleled precision in mass determination and structural characterization.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution analytical technique essential for the precise characterization of complex molecules, including peptides modified with this compound. yale.eduwikipedia.org This method measures the mass-to-charge ratio (m/z) of ions based on their cyclotron frequency in a strong, uniform magnetic field. yale.eduyoutube.com The exceptional mass accuracy (often in the parts-per-million range) and resolving power of FT-ICR MS allow for the unambiguous determination of elemental compositions. yale.edunih.gov
When analyzing a peptide containing a this compound residue, FT-ICR MS can precisely measure the mass shift imparted by the modification, confirming its successful incorporation. Furthermore, in tandem mass spectrometry (MS/MS) experiments, various fragmentation techniques can be employed within the FT-ICR cell to pinpoint the exact location of the modification. Methods such as Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), and Infrared Multiphoton Dissociation (IRMPD) provide complementary fragmentation patterns that are crucial for the de novo sequencing of novel peptides containing this brominated amino acid. wikipedia.org
Precursor Ion Scanning for Modification Detection
Precursor ion scanning is a powerful tandem mass spectrometry technique used to selectively identify a class of molecules that share a common structural motif from a complex mixture. nih.govacs.org This method is particularly useful for detecting peptides that have been modified with this compound.
The technique operates by setting the first mass analyzer (Q1) to scan across a range of precursor ion m/z values, while the second mass analyzer (Q3) is fixed to detect only a specific, characteristic fragment ion that is generated upon collision-induced dissociation in the collision cell (Q2). For a peptide containing this compound, a suitable target fragment would be a unique ion derived from the brominated indole (B1671886) side chain. By scanning for all parent ions that produce this specific fragment, researchers can generate a simplified spectrum that highlights only the peptides of interest, effectively filtering out unmodified peptides and other interferences. This targeted approach significantly enhances the efficiency of identifying modified species in complex proteomic samples. nih.gov
Isotopic Distribution Analysis of Bromine in Modified Peptides
A definitive feature for identifying compounds containing this compound via mass spectrometry is the characteristic isotopic signature of bromine. nih.govucalgary.ca Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances. ucalgary.cacsbsju.edu This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units. ucalgary.cayoutube.com
This unique 1:1 doublet is a powerful diagnostic tool. When analyzing the mass spectrum of a peptide modified with a single this compound residue, both the molecular ion and any fragment ions that retain the brominated tryptophan will exhibit this signature pattern. nih.govlibretexts.org High-resolution mass spectrometers can clearly resolve this pattern, providing unequivocal evidence for the presence of bromine and aiding in the confident identification of the modified peptide, even in complex biological matrices. nih.gov
Table 1: Isotopic Properties of Natural Bromine
| Isotope | Natural Abundance (%) | Mass (amu) |
| ⁷⁹Br | 50.69 | 78.9183 |
| ⁸¹Br | 49.31 | 80.9163 |
Optical Spectroscopic Techniques for Conformational and Interaction Studies
Optical spectroscopy provides valuable insights into the electronic structure and local environment of the 6-bromotryptophan moiety, allowing for the study of molecular conformation and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength and is a fundamental tool for studying chromophores. The indole ring of tryptophan is a strong chromophore, typically exhibiting absorption maxima around 280 nm due to its π → π* electronic transitions. nih.gov
The introduction of a bromine atom onto the indole ring, as in 6-bromotryptophan, modifies the electronic properties of the chromophore. Halogen substitution on an aromatic ring generally leads to a bathochromic (red) shift in the absorption maxima. This shift occurs because the halogen atom can extend the conjugated π-system, slightly lowering the energy required for the electronic transition. Therefore, peptides containing 6-bromotryptophan are expected to show an absorption maximum shifted to a slightly longer wavelength compared to their non-brominated counterparts. This spectral shift can be used to monitor the incorporation of the modified amino acid and can also be sensitive to changes in the local solvent environment and protein conformation. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Tryptophan Chromophores
| Compound | Typical λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Notes |
| Tryptophan | ~280 | ~5,600 | Absorption is sensitive to solvent polarity and pH. nih.gov |
| 6-Bromotryptophan | >280 | Varies | Expected bathochromic (red) shift due to halogen substitution. |
Fluorescence Spectroscopy
The intrinsic fluorescence of the tryptophan indole ring is a highly sensitive probe of its local environment. Tryptophan is typically excited at around 280 nm and emits light in a range that is highly dependent on the polarity of its surroundings, with emission maxima ranging from ~310 nm in nonpolar environments to ~355 nm in aqueous solutions.
The presence of the bromine atom in 6-bromotryptophan, however, has a significant impact on its fluorescence properties due to the "heavy-atom effect." rsc.orgresearchgate.net The heavy bromine nucleus enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). nih.govst-andrews.ac.uk This provides an efficient non-radiative decay pathway, which "quenches" the fluorescence. Consequently, molecules containing 6-bromotryptophan are expected to exhibit a significantly lower fluorescence quantum yield and a shorter fluorescence lifetime compared to those with unmodified tryptophan. st-andrews.ac.uk This quenching effect can be exploited in research; for instance, the introduction of 6-bromotryptophan can serve as a tool to study protein dynamics or interactions where the fluorescence of a specific tryptophan residue needs to be selectively diminished. nih.gov
Table 3: Comparative Fluorescence Properties
| Property | Tryptophan | 6-Bromotryptophan (Expected) |
| Excitation λmax | ~280 nm | ~280-290 nm |
| Emission λmax | ~310-355 nm (solvent dependent) | Similar range, but quenched |
| Quantum Yield (Φ) | ~0.13 (in water) | Significantly < 0.13 |
| Fluorescence Lifetime (τ) | ~2.6 ns (in water) | Significantly < 2.6 ns |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the three-dimensional structure of molecules.
As "this compound" is a racemic mixture, containing equal amounts of the D- and L-enantiomers, a solution of this compound is optically inactive and therefore would not produce a CD signal. However, if a single enantiomer, such as Boc-6-bromo-L-tryptophan, were to be analyzed, CD spectroscopy would be an invaluable tool for its characterization.
Therefore, while the DL-racemate is CD-silent, the application of CD spectroscopy would be essential for confirming the absolute stereochemistry of a resolved enantiomer and for studying how its incorporation into a peptide might influence the peptide's secondary structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined. While a definitive, published spectrum for this specific compound is not widely available, a highly accurate prediction of its spectral features can be made based on data from its constituent parts: the 6-bromo-indole moiety, the tryptophan backbone, and the Boc-protecting group. youtube.comclockss.org
¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for each part of the molecule. The Boc group would exhibit a strong singlet for its nine equivalent methyl protons. The tryptophan backbone would show multiplets for the alpha-proton (Hα) and the two diastereotopic beta-protons (Hβ). The indole ring protons would provide key structural information, with the bromine at the C6 position influencing the chemical shifts and coupling patterns of the remaining aromatic protons (H2, H4, H5, H7). Specifically, protons adjacent to the bromine (H5 and H7) would be expected to be shifted downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. It would show distinct resonances for the carbonyl and quaternary carbons of the Boc group, the carbonyl, alpha-carbon, and beta-carbon of the amino acid backbone, and the eight carbons of the 6-bromo-indole ring. The C6 carbon, directly attached to the electronegative bromine atom, would experience a significant downfield shift.
Further confirmation of these assignments would be achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-6-bromo-L-tryptophan Predicted values are based on standard chemical shifts for tryptophan and indole derivatives and known substituent effects. youtube.comclockss.org
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Boc C(CH₃)₃ | ¹H | ~1.4 | Singlet, 9H |
| Boc C(CH₃)₃ | ¹³C | ~28.5 | Quaternary carbon signal will be weak |
| Boc C=O | ¹³C | ~80.0 | Carbonyl carbon |
| Hα | ¹H | ~4.6 | Multiplet |
| Cα | ¹³C | ~55.0 | |
| Hβ | ¹H | ~3.2-3.4 | Two separate multiplets (diastereotopic) |
| Cβ | ¹³C | ~28.0 | |
| COOH | ¹³C | ~175.0 | Carboxylic acid carbonyl |
| Indole H2 | ¹H | ~7.2 | Singlet or narrow doublet |
| Indole C2 | ¹³C | ~124.0 | |
| Indole C3 | ¹³C | ~110.0 | |
| Indole H4 | ¹H | ~7.6 | Doublet |
| Indole C4 | ¹³C | ~119.0 | |
| Indole H5 | ¹H | ~7.2 | Doublet of doublets |
| Indole C5 | ¹³C | ~122.0 | |
| Indole C6 | ¹³C | ~115.0 | Site of bromination; signal shifted downfield |
| Indole H7 | ¹H | ~7.8 | Doublet (meta-coupling may be absent) |
| Indole C7 | ¹³C | ~114.0 | |
| Indole C3a | ¹³C | ~128.0 | Bridgehead carbon |
| Indole C7a | ¹³C | ~137.0 | Bridgehead carbon |
| Indole NH | ¹H | ~11.0 | Broad singlet |
Chromatographic-Spectroscopic Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing the purity of a compound and identifying it within complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of non-volatile, thermally sensitive molecules like this compound. A typical method would involve separation on a reversed-phase C18 column using a gradient elution with water and acetonitrile (B52724) as mobile phases, often containing a small amount of an acid like formic acid to improve peak shape and ionization. researchgate.net Detection by mass spectrometry, likely using electrospray ionization (ESI) in positive ion mode, provides highly specific and sensitive detection. The mass spectrometer would confirm the molecular weight of the compound and provide fragmentation data that further corroborates its structure.
Table 2: Expected Ions in ESI+ Mass Spectrum of this compound Molecular Formula: C₁₆H₁₉BrN₂O₄, Monoisotopic Mass: 382.05 g/mol
| Ion Species | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₁₆H₂₀BrN₂O₄⁺ | 383.06 | Protonated molecule. Will show characteristic isotopic pattern for one bromine atom. |
| [M+Na]⁺ | C₁₆H₁₉BrN₂NaO₄⁺ | 405.04 | Sodium adduct. |
| [M-Boc+H]⁺ | C₁₁H₁₂BrN₂O₂⁺ | 283.01 | Fragment from the loss of the tert-butyloxycarbonyl group. |
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for protected amino acids, GC-MS can be used for analysis following further derivatization to increase volatility. nih.gov The carboxylic acid and the indole N-H proton of this compound would need to be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting derivative can be separated on a capillary GC column and detected by MS. The electron ionization (EI) mass spectrum would yield a reproducible fragmentation pattern that can serve as a fingerprint for the compound's identity. hmdb.ca
Chemometric Approaches for Multivariate Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. nih.gov When analyzing multiple samples or comparing different batches of this compound or related derivatives, spectroscopic techniques like NMR or MS can generate vast datasets that are difficult to interpret manually. nih.gov
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. nih.gov For instance, if a synthetic process produced this compound along with other halogenated isomers (e.g., 4-bromo, 5-bromo, 7-bromo), the full ¹H NMR spectra of all reaction mixtures could be subjected to PCA. The resulting scores plot would likely show distinct clusters for each isomer, allowing for rapid classification and quality control. This approach can identify systematic variations in the data, highlighting differences between batches or degradation over time. mdpi.com
Partial Least Squares (PLS) Regression: PLS is a supervised method used to build a predictive model correlating a matrix of descriptor variables (X-matrix, e.g., spectroscopic data) with a matrix of response variables (Y-matrix, e.g., biological activity or purity). nih.gov In a research context, a PLS model could be developed to correlate specific regions of the NMR or MS spectra of various tryptophan derivatives with their measured antioxidant activity or receptor binding affinity. nih.gov This allows researchers to identify which structural features, as reflected in the spectra, are most critical for the desired property, thereby guiding the design of new, more potent compounds.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-6-bromo-DL-tryptophan with >97% purity?
- Methodology :
- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group of DL-tryptophan under anhydrous conditions (e.g., Boc₂O in DMF).
- Bromination : Introduce bromine at the 6-position via electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) in a controlled environment (e.g., -20°C to avoid over-halogenation).
- Purification : Employ reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Validate purity via HPLC (retention time comparison) and LC-MS (m/z 283.12 for [M+H]⁺) .
- Storage : Store lyophilized product at <-20°C in amber vials under argon to prevent degradation .
Q. How does bromination at the 6-position alter the spectroscopic properties of tryptophan derivatives?
- Analytical Approach :
- UV-Vis : Bromine increases molar absorptivity at ~280 nm due to enhanced electron-withdrawing effects.
- NMR : Characteristic downfield shifts for H-5 (δ ~7.5 ppm) and H-7 (δ ~7.2 ppm) in ¹H NMR due to bromine's deshielding effect. ¹³C NMR shows C-6 resonance at ~115 ppm (vs. ~125 ppm in unmodified tryptophan) .
Advanced Research Questions
Q. What mechanistic insights can be gained by using this compound in studying indoleamine 2,3-dioxygenase (IDO) inhibition?
- Experimental Design :
- In vitro Assays : Compare IDO activity (measured via kynurenine production) in human macrophages treated with this compound vs. native tryptophan. Use competitive ELISA to quantify IDO expression.
- Structural Analysis : Perform X-ray crystallography of IDO bound to the brominated derivative to identify steric/electronic interactions at the active site .
Q. How can researchers address conflicting reports on the compound’s stability in aqueous buffers?
- Methodological Solutions :
- Degradation Kinetics : Conduct accelerated stability studies (pH 7.4 PBS, 37°C) with periodic sampling. Quantify degradation products via UPLC-QTOF and model half-life using Arrhenius equations.
- Buffer Additives : Test stabilizers like 0.1% BSA or 5% trehalose to reduce aggregation. Confirm via dynamic light scattering (DLS) .
Q. What in silico strategies predict the binding affinity of this compound to tryptophan transporters (e.g., LAT1)?
- Computational Workflow :
- Docking : Use AutoDock Vina with LAT1 homology models (based on PDB: 6IRS). Focus on bromine’s van der Waals interactions with hydrophobic pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare free energy profiles (MM-PBSA) with native tryptophan .
Data Analysis & Reproducibility
Q. How to statistically validate dose-response relationships in this compound toxicity studies?
- Protocol :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₃₀ calculation) using GraphPad Prism. Report 95% confidence intervals.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Validate with independent experiments (n≥3 biological replicates) .
Q. What ethical considerations apply when designing animal studies with halogenated tryptophan analogs?
- Guidelines :
- 3Rs Compliance : Minimize animal use via pilot studies (n=3) to estimate effect sizes. Use humane endpoints (e.g., weight loss >20%).
- Toxicity Monitoring : Schedule daily serum tryptophan and liver enzyme tests to detect off-target effects early .
Contradiction & Gap Analysis
Q. Why do some studies report pro-apoptotic effects of this compound in cancer cells, while others observe no activity?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
